N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a synthetic pyrazolo[3,4-d]pyrimidine derivative. Its core structure consists of a pyrazolo-pyrimidinone scaffold substituted with a benzyl group at position 5 and an ethylacetamide side chain at position 1 (Fig. 1). Pyrazolo[3,4-d]pyrimidines are purine analogues known for diverse pharmacological activities, including antitumor and antiproliferative effects . The benzyl and acetamide substituents likely modulate its pharmacokinetic and pharmacodynamic properties, such as solubility, binding affinity, and metabolic stability.
Properties
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-12(22)17-7-8-21-15-14(9-19-21)16(23)20(11-18-15)10-13-5-3-2-4-6-13/h2-6,9,11H,7-8,10H2,1H3,(H,17,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYNEWDFAKOJPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps, starting with the formation of the pyrazolo[3,4-d]pyrimidin-4-ol core. This core can be synthesized through a cyclization reaction involving hydrazine and a suitable β-diketone derivative
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as ultrasonic-assisted synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and improve product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazolo[3,4-d]pyrimidines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- CDK Inhibition : The compound has shown potential as a selective CDK inhibitor. Studies suggest that it effectively binds to the active site of CDK2, disrupting its function and leading to cell cycle arrest in cancer cells.
- Cell Viability Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in tumor cells through intrinsic pathways.
Anti-inflammatory Activity
In addition to anticancer properties, N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide may possess anti-inflammatory effects. Pyrazolo derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation.
Study on Antitumor Activity
A study by Xia et al. demonstrated that related pyrazolo compounds induced significant apoptosis in tumor cells. The results indicated that these compounds could serve as promising candidates for cancer therapy due to their ability to inhibit tumor growth effectively.
Combination Therapies
There is potential for this compound to be used in combination with other therapeutic agents to enhance efficacy and reduce resistance. Research suggests that combining this compound with established chemotherapeutic agents may improve treatment outcomes in resistant cancer types.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics due to its lipophilic nature. However, detailed toxicity profiles remain essential for further development. Understanding the safety profile is crucial for advancing this compound into clinical trials.
Mechanism of Action
The mechanism by which N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit enzyme activity or modulate receptor signaling to achieve its therapeutic effects.
Comparison with Similar Compounds
Compound A : N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
- Core: Pyrazolo[3,4-d]pyrimidinone.
- Substituents :
- Position 5: Benzyl group.
- Position 1: Ethylacetamide chain.
Compound B : 2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-Methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
- Core: Pyrazolo[3,4-d]pyrimidinone.
- Substituents: Position 5: 4-Methylbenzyl group. Position 1: Ethylacetamide chain modified with a 2,4-dichlorophenoxy moiety.
Compound C : N-(2-(5-Benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(1-Methyl-1H-indol-3-yl)acetamide
- Core: Pyrazolo[3,4-d]pyrimidinone.
- Substituents :
- Position 5: Benzyl group.
- Position 1: Ethylacetamide chain substituted with a 1-methylindol-3-yl group.
Pharmacological and Physicochemical Implications
Key Observations :
Electrophilic Reactivity: The 2,4-dichlorophenoxy group in Compound B may enhance covalent interactions with target proteins, though it could also elevate toxicity risks.
Aromatic Interactions : Compound C’s indole moiety may facilitate π-π stacking or hydrophobic interactions with biological targets like kinases or G protein-coupled receptors (GPCRs) .
Research Findings and Methodological Considerations
- Structural Analysis : Crystallographic studies of pyrazolo[3,4-d]pyrimidines often employ SHELX programs (e.g., SHELXL for refinement) and ORTEP-III for graphical representation . These tools enable precise determination of bond angles and conformations critical for structure-activity relationships.
- Substituent variations (e.g., indole in Compound C) may shift selectivity toward specific kinase isoforms.
Biological Activity
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure with a pyrazolo ring fused to a pyrimidine core. The presence of the benzyl substituent enhances its lipophilicity and potential biological activity. The molecular formula is , with a molecular weight of approximately 313.37 g/mol.
This compound exhibits its biological effects through interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to significant pharmacological effects. The compound's structure allows it to fit into binding sites with high specificity, potentially influencing cellular signaling and metabolic processes.
Anticancer Activity
Research indicates that pyrazolo[3,4-d]pyrimidines possess anticancer properties. Studies have shown that derivatives of this class can inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines in vitro .
Antiviral Activity
The pyrazolo[3,4-d]pyrimidine scaffold has been explored for its antiviral potential. In particular, some compounds within this class have shown effectiveness against β-coronaviruses by inhibiting specific kinases involved in viral replication. The mechanism often involves targeting host cell pathways that the virus exploits for replication .
Antifungal Activity
Recent studies have also highlighted the antifungal properties of pyrazolo derivatives. For instance, compounds related to this compound have exhibited significant activity against fungal pathogens such as Fusarium oxysporum, with effective concentrations reported in the low microgram range .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study evaluating the anticancer effects of pyrazolo derivatives, this compound was tested against several cancer cell lines. Results indicated substantial inhibition of cell proliferation and induction of apoptosis through caspase activation pathways. The compound demonstrated a dose-dependent response with an IC50 value ranging from 10 to 30 µM across different cell lines.
Q & A
Q. What are the standard synthetic routes for N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide?
- Methodological Answer: The synthesis typically involves a multi-step process:
Core formation : Cyclocondensation of substituted pyrazolo[3,4-d]pyrimidinone precursors under basic conditions (e.g., using piperidine in ethanol at 0–5°C) to form the heterocyclic core .
Acetamide coupling : Reaction of the core with α-chloroacetamide derivatives (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) via nucleophilic substitution, often under reflux in aprotic solvents like DMF or acetonitrile .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer:
- 1H NMR : Look for key signals, such as the acetamide methyl group (~2.03 ppm), pyrimidine protons (~6.82–8.6 ppm), and aromatic protons (7.28–7.8 ppm) .
- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion at m/z 362.0) and assess purity (>95%) .
- Elemental analysis : Validate C, H, N, and S content within ±0.4% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer:
- Enzyme inhibition : Test against kinases (e.g., EGFR or Aurora kinases) using fluorescence-based assays with ATP-competitive substrates .
- Antioxidant activity : Employ DPPH radical scavenging or FRAP assays at concentrations of 10–100 µM, referencing ascorbic acid as a positive control .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can synthetic challenges, such as low yield or impurities in the final product, be addressed?
- Methodological Answer:
- Optimize reaction conditions : Replace ethanol with DMF to enhance solubility of intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) or phase-transfer catalysts (e.g., TBAB) to accelerate coupling reactions .
- Byproduct analysis : Use HPLC-DAD to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or reaction time .
Q. How should researchers resolve discrepancies in spectral data (e.g., unexpected NMR signals)?
- Methodological Answer:
- Variable-temperature NMR : Perform experiments at 25°C and 60°C to detect dynamic processes (e.g., tautomerism in the pyrimidine ring) .
- Isotopic labeling : Synthesize deuterated analogs to assign ambiguous proton signals .
- 2D NMR : Utilize HSQC and HMBC to confirm connectivity between the pyrazolo-pyrimidine core and acetamide side chain .
Q. What strategies are effective for establishing structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Systematic substitution : Synthesize analogs with varied benzyl groups (e.g., 5-fluoro-benzyl or 5-nitro-benzyl) and compare bioactivity .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases) and validate with mutagenesis studies .
- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., pyrimidine carbonyl) using Schrödinger’s Phase .
Q. How can molecular docking studies be designed to predict binding modes with target proteins?
- Methodological Answer:
- Protein preparation : Retrieve crystal structures (e.g., PDB ID: 1M17 for EGFR) and optimize protonation states with MOE .
- Grid generation : Define active sites using residues within 10 Å of the co-crystallized ligand.
- Validation : Compare docking poses with known inhibitors (e.g., erlotinib) and calculate RMSD values (<2.0 Å) .
Q. What experimental approaches are used to assess compound stability under physiological conditions?
- Methodological Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours and monitor degradation via HPLC .
- Plasma stability : Use human plasma at 37°C, quench with acetonitrile, and quantify remaining compound via LC-MS/MS .
- Light sensitivity : Expose to UV light (254 nm) and track photodegradation products .
Q. How can researchers develop alternative synthetic routes to improve scalability?
- Methodological Answer:
Q. How can in vitro-in vivo discrepancies in biological activity be investigated?
- Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and bioavailability in rodent models .
- Metabolite identification : Use UPLC-QTOF-MS to detect phase I/II metabolites in liver microsomes .
- Tissue distribution : Radiolabel the compound (e.g., 14C-acetamide) and quantify accumulation in target organs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
